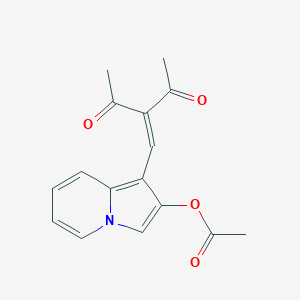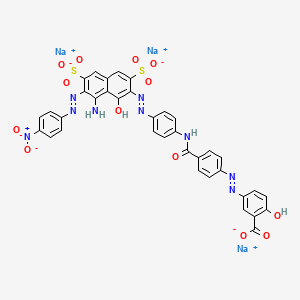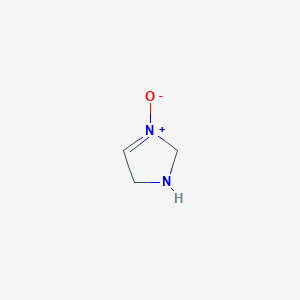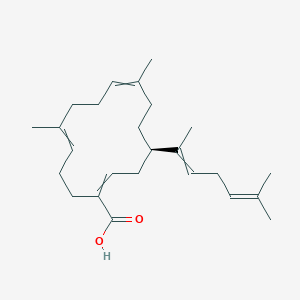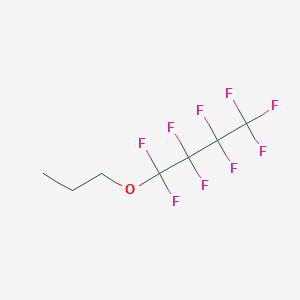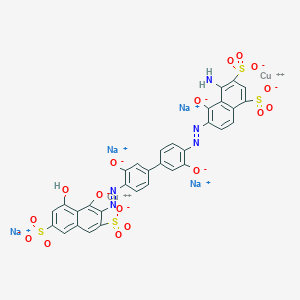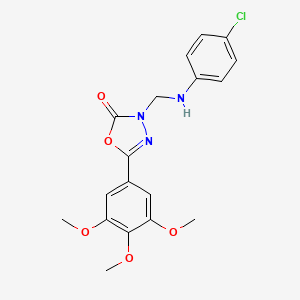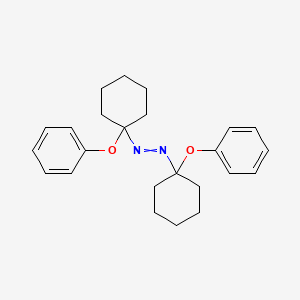
Bis(1-phenoxycyclohexyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-phenoxycyclohexyl)diazene is an organic compound with the molecular formula C18H24N2O2 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenoxycyclohexyl)diazene typically involves the reaction of 1-phenoxycyclohexylamine with a suitable diazotizing agent. One common method is the diazotization of 1-phenoxycyclohexylamine using sodium nitrite in the presence of hydrochloric acid, followed by coupling with another molecule of 1-phenoxycyclohexylamine. The reaction is usually carried out at low temperatures to ensure the stability of the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenoxycyclohexyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted phenoxy groups.
Scientific Research Applications
Bis(1-phenoxycyclohexyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(1-phenoxycyclohexyl)diazene involves its interaction with molecular targets through its diazene moiety. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diphenyldiazene: A simpler diazene compound with phenyl groups instead of phenoxycyclohexyl groups.
Uniqueness
Bis(1-phenoxycyclohexyl)diazene is unique due to the presence of the phenoxycyclohexyl groups, which impart distinct chemical properties and reactivity compared to other diazene compounds. These groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
65882-54-4 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bis(1-phenoxycyclohexyl)diazene |
InChI |
InChI=1S/C24H30N2O2/c1-5-13-21(14-6-1)27-23(17-9-3-10-18-23)25-26-24(19-11-4-12-20-24)28-22-15-7-2-8-16-22/h1-2,5-8,13-16H,3-4,9-12,17-20H2 |
InChI Key |
GRYYYDSMGSBZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=NC2(CCCCC2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


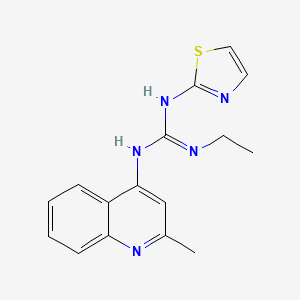
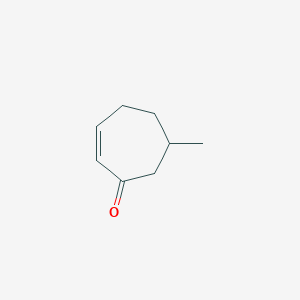
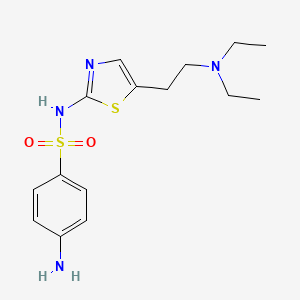
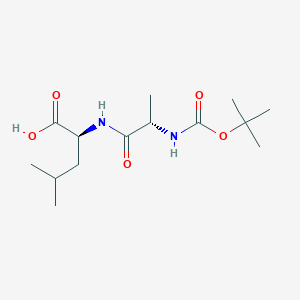
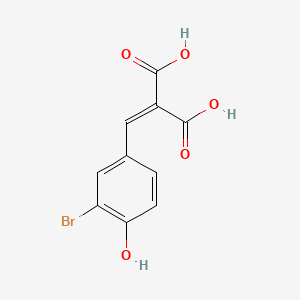

![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
